GSK2200150A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

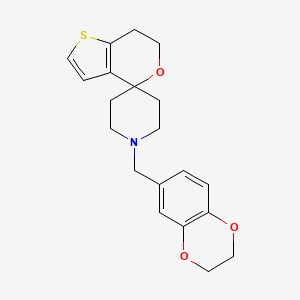

GSK2200150A est un nouvel agent antituberculeux identifié par criblage à haut débit (HTS). Il présente de fortes propriétés antimycobactériennes contre la souche virulente de Mycobacterium tuberculosis H37Rv, avec une concentration minimale inhibitrice (CMI) de 0,38 μM . Ce composé contient un noyau spirocyclique, qui est une caractéristique structurale unique contribuant à son activité biologique .

Méthodes De Préparation

La synthèse du GSK2200150A implique plusieurs étapes, commençant par la préparation du noyau spirocyclique. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation du spirocycle et la fonctionnalisation ultérieure pour obtenir l'activité biologique souhaitée . Les méthodes de production industrielle ne sont pas publiquement disponibles, mais le composé est généralement préparé dans des laboratoires de recherche à des fins expérimentales .

Analyse Des Réactions Chimiques

GSK2200150A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le noyau spirocyclique.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels, améliorant l'activité biologique du composé

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie spirocyclique et sa réactivité.

Biologie : Investigé pour ses propriétés antimycobactériennes et son potentiel en tant qu'agent thérapeutique contre la tuberculose.

Médecine : Exploré pour son utilisation potentielle dans le développement de nouveaux médicaments antituberculeux.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et comme composé de référence dans les essais de criblage à haut débit .

Mécanisme d'action

Le mécanisme d'action du this compound implique le ciblage de voies moléculaires spécifiques dans Mycobacterium tuberculosis. Le composé inhibe la croissance des bactéries en interférant avec des processus biologiques essentiels, entraînant la mort cellulaire. Les cibles moléculaires et les voies exactes impliquées ne sont pas entièrement élucidées, mais on pense qu'elles incluent des enzymes et des protéines clés nécessaires à la survie bactérienne .

Applications De Recherche Scientifique

Efficacy and Potency

The efficacy of GSK2200150A has been evaluated through various studies. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 0.38 µM against the H37Rv strain of Mycobacterium tuberculosis, indicating potent anti-tubercular activity . In comparative studies, this compound showed favorable results when assessed alongside other compounds targeting MmpL3, reinforcing its potential as a lead compound in TB treatment .

Case Studies and Research Findings

- High-Throughput Screening Campaigns : this compound was identified during high-throughput screening campaigns aimed at discovering new anti-tuberculosis agents. The compound was part of a larger library that included approximately 20,000 molecules characterized by good cell membrane permeability and drug-like properties. The screening resulted in the identification of 177 small molecules with promising activity against Mycobacterium tuberculosis .

- Structure-Activity Relationship Studies : Subsequent research focused on optimizing the structure-activity relationship (SAR) of this compound and related compounds. These studies aimed to enhance potency while minimizing toxicity. For instance, modifications to the spirocyclic core were explored to improve binding affinity to MmpL3 without compromising drug-like characteristics .

- Toxicity Assessments : Toxicity evaluations indicated that while some analogs of this compound exhibited high potency against Mycobacterium tuberculosis, they also displayed varying levels of cytotoxicity in human cell lines. This highlights the importance of balancing efficacy and safety in drug development .

Comparative Data Table

The following table summarizes key data regarding this compound and its analogs in terms of MIC values and cytotoxicity:

| Compound | MIC (μM) | Cytotoxicity (IC50 THP1) | Target Protein |

|---|---|---|---|

| This compound | 0.38 | >50 µM | MmpL3 |

| Analog 1 | 0.25 | >40 µM | MmpL3 |

| Analog 2 | 0.47 | >30 µM | MmpL3 |

| Analog 3 | 0.19 | >20 µM | MmpL3 |

Mécanisme D'action

The mechanism of action of GSK2200150A involves targeting specific molecular pathways in Mycobacterium tuberculosis. The compound inhibits the growth of the bacteria by interfering with essential biological processes, leading to cell death. The exact molecular targets and pathways involved are not fully elucidated but are believed to include key enzymes and proteins necessary for bacterial survival .

Comparaison Avec Des Composés Similaires

GSK2200150A est unique en raison de son noyau spirocyclique, qui le distingue des autres agents antituberculeux. Des composés similaires comprennent :

Isoniazide : Un médicament antituberculeux bien connu avec un mécanisme d'action différent.

Rifampicine : Un autre agent antituberculeux qui cible la synthèse de l'ARN bactérien.

Éthambutol : Inhibe la synthèse de la paroi cellulaire dans Mycobacterium tuberculosis

L'unicité du this compound réside dans sa structure et son mécanisme nouveaux, ce qui en fait un ajout précieux à l'arsenal des agents antituberculeux .

Activité Biologique

GSK2200150A is a compound identified through high-throughput screening (HTS) aimed at discovering new anti-tuberculosis (TB) agents. This spiro compound has emerged as a promising candidate due to its potent biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

This compound primarily targets the mycobacterial cell wall synthesis, specifically inhibiting the MmpL3 protein, which is crucial for transporting mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to compromised cell integrity and eventual bacterial death.

- MmpL3 Inhibition : MmpL3 is a flippase involved in the transport of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis. Inhibition of MmpL3 by this compound results in decreased synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, leading to accumulation of TMM and impaired cell wall formation .

Efficacy

The biological activity of this compound has been quantitatively assessed through various studies, highlighting its effectiveness against Mtb.

- Minimum Inhibitory Concentration (MIC) : this compound demonstrates a remarkable MIC value of 0.38 µM, indicating strong anti-TB activity compared to other compounds in its class .

Table 1: Comparative MIC Values of Anti-TB Compounds

| Compound | MIC (µM) |

|---|---|

| This compound | 0.38 |

| Isoniazid | 0.1 |

| SQ109 | 0.5 |

| BM212 | 1.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the spiro structure can significantly influence the potency of this compound. The presence of specific functional groups enhances its binding affinity to MmpL3.

- Optimal Structural Features : The spiro framework appears to be critical for maintaining biological activity, with certain substitutions improving efficacy while others diminish it. For instance, variations in the substituents on the spiro scaffold have been systematically explored to optimize potency against Mtb .

Case Studies

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:

- In Vitro Studies : In laboratory settings, this compound was tested against various strains of Mtb, demonstrating consistent bactericidal effects across multidrug-resistant strains.

- In Vivo Efficacy : Animal models have shown that treatment with this compound leads to significant reductions in bacterial load in infected tissues, supporting its potential use as a therapeutic agent .

Propriétés

IUPAC Name |

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPMBWORFWNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.